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Compound of Interest

Compound Name: 3,4-Dichloro-2-methylaniline

Cat. No.: B105502 Get Quote

Abstract: This document provides a comprehensive technical overview of the spectroscopic

data for 3,4-Dichloro-2-methylaniline (CAS No: 62077-25-2). It is intended for researchers,

scientists, and professionals in drug development and chemical synthesis who require detailed

characterization data for this compound. The guide summarizes key analytical techniques

including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). While experimentally verified spectra for this specific molecule are

not widely published, this guide presents expected data based on established spectroscopic

principles and data from analogous compounds. Detailed, generalized experimental protocols

for acquiring such data are also provided to facilitate laboratory work.

Chemical Identity and Properties
3,4-Dichloro-2-methylaniline is an aromatic amine derivative. Its structure and key identifiers

are presented below.

Property Value

IUPAC Name 3,4-dichloro-2-methylaniline[1]

CAS Number 62077-25-2[1]

Molecular Formula C₇H₇Cl₂N[1]

Molecular Weight 176.04 g/mol [1]

Exact Mass 174.9955546 Da[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR

spectra in a standard deuterated solvent such as chloroform-d (CDCl₃), with Tetramethylsilane

(TMS) as the internal standard.

Predicted ¹H NMR Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.0 - 7.2 Doublet 1H Aromatic H (C5-H)

~ 6.6 - 6.8 Doublet 1H Aromatic H (C6-H)

~ 3.6 - 4.2 Broad Singlet 2H Amine (-NH₂)

~ 2.2 - 2.4 Singlet 3H Methyl (-CH₃)

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~ 144 - 146 C1 (C-NH₂)

~ 120 - 122 C2 (C-CH₃)

~ 132 - 134 C3 (C-Cl)

~ 125 - 127 C4 (C-Cl)

~ 130 - 132 C5 (C-H)

~ 115 - 117 C6 (C-H)

~ 15 - 17 C7 (-CH₃)

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups within a molecule based on their

characteristic vibrational frequencies. The table below lists the expected absorption bands for

3,4-Dichloro-2-methylaniline.
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Wavenumber Range (cm⁻¹) Intensity Bond Vibration

3300 - 3500 Medium, Doublet N-H Stretch (primary amine)

3000 - 3100 Medium Aromatic C-H Stretch

2850 - 2960 Medium Aliphatic C-H Stretch (methyl)

1600 - 1650 Strong N-H Scissoring

1450 - 1600 Medium-Strong Aromatic C=C Stretch

1250 - 1350 Strong Aromatic C-N Stretch

1000 - 1100 Strong C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 3,4-Dichloro-2-methylaniline, Electron Ionization (EI) is a common method.

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular

ion and chlorine-containing fragments.

m/z (Mass-to-Charge
Ratio)

Proposed Fragment Notes

175/177/179 [M]⁺

Molecular ion peak. The

isotopic pattern (approx. 9:6:1

ratio) is due to the presence of

two chlorine atoms (³⁵Cl and

³⁷Cl).

160/162/164 [M - CH₃]⁺ Loss of a methyl radical.

140/142 [M - Cl]⁺ Loss of a chlorine radical.

105 [M - 2Cl]⁺ Loss of both chlorine radicals.

77 [C₆H₅]⁺

Phenyl cation fragment,

indicating further

fragmentation.[2]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[2]

Sample Preparation: Approximately 5-10 mg of 3,4-Dichloro-2-methylaniline is dissolved in

about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[2][3]

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0

ppm).[3]

Data Acquisition:

¹H NMR: A standard proton pulse sequence is used. A sufficient number of scans are

acquired to ensure a good signal-to-noise ratio.[2]

¹³C NMR: A proton-decoupled pulse sequence is utilized. A greater number of scans is

typically required compared to ¹H NMR.[2]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then subjected to phase and baseline corrections to

yield the final data.[3]

Infrared (IR) Spectroscopy (Thin Solid Film Method)
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[2]

Sample Preparation: A small amount of the solid sample (approx. 50 mg) is dissolved in a

few drops of a volatile organic solvent, such as methylene chloride.[4]

Film Creation: A single drop of this solution is placed onto the surface of a clean, dry salt

plate (KBr or NaCl).[4] The solvent is allowed to evaporate completely, leaving a thin film of

the solid compound on the plate.[4]

Data Acquisition: The salt plate is placed in the sample holder of the FTIR spectrometer. A

background spectrum (of the clean, empty plate) is acquired first and automatically
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subtracted from the sample spectrum. The spectrum is typically recorded over a range of

4000-400 cm⁻¹.[2]

Mass Spectrometry (GC-MS Method)
Instrumentation: A Mass Spectrometer coupled with a Gas Chromatograph (GC-MS) is ideal

for this type of compound.[2]

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

like methanol, acetonitrile, or dichloromethane.[2][5]

GC Conditions: The sample is injected into the GC, where it is vaporized. The oven

temperature is programmed to ramp up (e.g., starting at 100°C and increasing to 280°C) to

ensure separation of components on the column, with helium typically used as the carrier

gas.[2]

MS Conditions:

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the

molecules.[2]

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-

charge (m/z) ratio.[6]

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 3,4-Dichloro-2-methylaniline.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b105502#spectroscopic-data-for-3-4-dichloro-2-
methylaniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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